molecular formula C11H12O2 B14412589 2,2'-(Propane-1,1-diyl)difuran CAS No. 85672-35-1

2,2'-(Propane-1,1-diyl)difuran

Cat. No.: B14412589
CAS No.: 85672-35-1
M. Wt: 176.21 g/mol
InChI Key: GVNWNIHUOYOCOH-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,2’-(Propane-1,1-diyl)difuran undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions are difuran derivatives and bis(tetrahydrofuryl)propane .

Scientific Research Applications

2,2’-(Propane-1,1-diyl)difuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,1-diyl)difuran involves its reactivity with various chemical reagents. The furan rings in the compound can participate in electrophilic substitution reactions, while the central propane-1,1-diyl group can undergo hydrogenation to form bis(tetrahydrofuryl)propane . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the furan rings and the central propane-1,1-diyl group.

Comparison with Similar Compounds

2,2’-(Propane-1,1-diyl)difuran can be compared with other similar compounds, such as:

    2,2’-(Propane-1,3-diyl)difuran: This compound has a similar structure but with a different positioning of the propane group.

    2,2’-(Thiodimethylene)difuran: This compound contains sulfur in place of the central carbon atom.

    2,2’-(Dithiodimethylene)difuran: This compound contains two sulfur atoms in place of the central carbon atom.

The uniqueness of 2,2’-(Propane-1,1-diyl)difuran lies in its specific structure, which allows it to act as a precursor to rubber additives and other difuran derivatives .

Properties

CAS No.

85672-35-1

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-[1-(furan-2-yl)propyl]furan

InChI

InChI=1S/C11H12O2/c1-2-9(10-5-3-7-12-10)11-6-4-8-13-11/h3-9H,2H2,1H3

InChI Key

GVNWNIHUOYOCOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CO1)C2=CC=CO2

Origin of Product

United States

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